Pranolium iodide

Description

In a seminal study, pranolium (referred to as UM-272) demonstrated efficacy in preventing aconitine-induced arrhythmias in rats by stabilizing myocardial cell action potentials . This suggests that pranolium iodide, if synthesized, may exhibit comparable or enhanced antiarrhythmic activity due to the iodine ion’s larger atomic radius and polarizability, which could influence receptor binding kinetics.

Propriétés

Numéro CAS |

38726-81-7 |

|---|---|

Formule moléculaire |

C18H26INO2 |

Poids moléculaire |

415.3 g/mol |

Nom IUPAC |

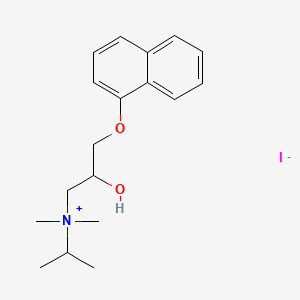

(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium;iodide |

InChI |

InChI=1S/C18H26NO2.HI/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,14,16,20H,12-13H2,1-4H3;1H/q+1;/p-1 |

Clé InChI |

CGJSFWQIYXGCIF-UHFFFAOYSA-M |

SMILES |

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[I-] |

SMILES canonique |

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[I-] |

Numéros CAS associés |

50643-33-9 (Parent) |

Synonymes |

dimethylpropranolol N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol N,N-dimethylpropranolol pranolium pranolium chloride pranolium iodide pranolium iodide, (+-)-isomer SC 27761 UM 272 UM-272 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Prolonium Iodide (CAS 123-47-7)

- Structure: Prolonium iodide is a quaternary ammonium salt with iodine as the counterion, structurally akin to pranolium iodide.

- Therapeutic Use : Primarily used as a vasodilator to improve cerebral and peripheral blood flow .

- Key Difference: Unlike this compound, prolonium iodide lacks beta-blocking activity, focusing instead on hemodynamic effects.

Stilonium Iodide (CAS 77257-42-2)

- Structure: Another iodine-containing quaternary ammonium compound.

- Therapeutic Use : Investigated for antispasmodic and anticholinergic effects .

- Key Difference: Stilonium iodide targets smooth muscle receptors, diverging from pranolium’s cardiac-specific action .

Functional Analogues

Prodeconium Bromide (CAS 3690-61-7)

Suxamethonium Chloride (CAS 71-27-2)

- Structure : Dual quaternary ammonium groups with chloride counterions.

- Therapeutic Use : Depolarizing neuromuscular blocker .

- Key Difference: Suxamethonium induces rapid muscle paralysis, whereas pranolium targets ion channels in cardiac cells .

Data Tables

Table 1: Chemical and Pharmacological Comparison

*this compound data inferred from pranolium chloride (CAS 42879-47-0) studies .

Table 2: Experimental Efficacy in Arrhythmia Models

Discussion

This compound’s hypothesized antiarrhythmic activity stems from its beta-blocking properties, shared with pranolium chloride, but its iodine counterion may enhance lipid solubility and tissue retention compared to chloride analogs . In contrast, stilonium and prolonium iodide lack direct cardiac ion channel modulation, highlighting pranolium’s unique mechanism.

Limitations: Direct studies on this compound are absent; most data derive from pranolium chloride or structural analogs.

Q & A

Q. What methodologies confirm whether this compound’s observed effects are target-specific or off-target?

- Methodological Answer : Apply orthogonal assays:

- CRISPR interference (CRISPRi) : Knock down putative targets and assess effect persistence.

- Thermal proteome profiling (TPP) : Identify protein targets by thermal stability shifts.

- SPR biosensing : Measure binding kinetics to purified receptors. Triangulate data with cheminformatics tools (e.g., SEA, SwissTargetPrediction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.